molecular formula C7H14ClNO2 B613188 (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride CAS No. 131477-20-8

(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B613188
CAS No.: 131477-20-8
M. Wt: 179.5
InChI Key: DUJGQVVONTYHLT-FYZOBXCZSA-N
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Description

®-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique stereochemistry and reactivity. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ®-pyrrolidine-2-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of microfluidic reactors has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide and alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidine-2-carboxylic acid derivatives.

    Reduction: Pyrrolidine-2-ethanol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-Ethyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride
  • (S)-(+)-Pyrrolidine-3-carboxylic acid
  • Methyl pyrrolidine-2-carboxylate hydrochloride

Uniqueness

®-Ethyl pyrrolidine-2-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in asymmetric synthesis .

Properties

IUPAC Name

ethyl (2R)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGQVVONTYHLT-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131477-20-8
Record name H-D-PRO-OET HCL
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